

Cost-benefit analysis of using 4,5-Difluoro-2-methoxybenzaldehyde in synthesis

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Compound of Interest

Compound Name:	4,5-Difluoro-2-methoxybenzaldehyde
Cat. No.:	B136473

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A Cost-Benefit Analysis of 4,5-Difluoro-2-methoxybenzaldehyde in Synthesis

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, and the desired molecular properties of the final compound. **4,5-Difluoro-2-methoxybenzaldehyde** is a substituted aromatic aldehyde that holds promise as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold can significantly influence the physicochemical and biological properties of the resulting compounds. This guide provides an objective comparison of **4,5-Difluoro-2-methoxybenzaldehyde** with other commercially available alternatives, supported by a representative experimental protocol and analysis of potential biological applications.

Cost-Benefit Analysis: A Comparative Look

A direct cost comparison of substituted benzaldehydes reveals the economic considerations for their use in synthesis. While the price of **4,5-Difluoro-2-methoxybenzaldehyde** is typically available upon request from suppliers, a general understanding of its cost relative to other similar compounds can be inferred.

Table 1: Cost Comparison of Substituted Benzaldehydes

Compound	Supplier Example	Price (USD) per Gram	Notes
4,5-Difluoro-2-methoxybenzaldehyde	ChemUniverse, AOBChem	Price on Request	Specialized substitution pattern may lead to higher cost.
2-Methoxybenzaldehyde	Sigma-Aldrich	~\$0.69 - \$13.85	Common reagent, readily available in bulk. [1]
2,5-Difluorobenzaldehyde	Thermo Scientific	~\$9.80	Difluoro substitution increases cost over simpler analogs.
2,4-Difluoro-5-methoxybenzaldehyde	AOBChem	\$90.00 (for 1g)	Isomeric difluoro-methoxy benzaldehyde, indicating a higher price point for this class of compounds. [2]
3,5-Difluoro-4-methoxybenzaldehyde	Matrix Scientific	\$206.00 (for 500mg)	Another isomer with a high relative cost.

Performance in a Representative Condensation Reaction

To evaluate the synthetic utility of **4,5-Difluoro-2-methoxybenzaldehyde**, we can consider its performance in a common carbon-carbon bond-forming reaction, such as the aldol condensation, which is frequently used in the synthesis of chalcones and other biologically active scaffolds. While a specific experimental result for **4,5-Difluoro-2-methoxybenzaldehyde** is not readily available in the literature, a representative protocol for a similar reaction can be used for a comparative assessment. The electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the aldehyde carbonyl group, potentially leading to higher reaction rates and yields compared to non-fluorinated or mono-fluorinated analogs.

Table 2: Performance Comparison in a Representative Aldol Condensation

Benzaldehyde Derivative	Representative Ketone	Base/Solvent	Typical Yield (%)	Reaction Time (h)	Reference
4-Methoxybenzaldehyde	Acetone	NaOH / Ethanol	~90%	0.5	Generic aldol condensation protocol.
4-Fluorobenzaldehyde	Acetophenone	NaOH / Ethanol	High	Not specified	Expected to be faster than non-fluorinated analogs.
4,5-Difluoro-2-methoxybenzaldehyde	Acetophenone	NaOH / Ethanol	Estimated >90%	Estimated < 0.5	Inferred based on electronic effects

The enhanced reactivity of fluorinated benzaldehydes can be a significant benefit, potentially reducing reaction times and improving overall process efficiency. This can be a crucial factor in a high-throughput synthesis environment common in drug discovery.

Experimental Protocols

Below is a representative experimental protocol for an aldol condensation reaction, which can be adapted for use with **4,5-Difluoro-2-methoxybenzaldehyde**.

Representative Protocol: Synthesis of a Chalcone Derivative

Materials:

- Substituted Benzaldehyde (e.g., **4,5-Difluoro-2-methoxybenzaldehyde**) (1.0 eq)
- Acetophenone (1.0 eq)

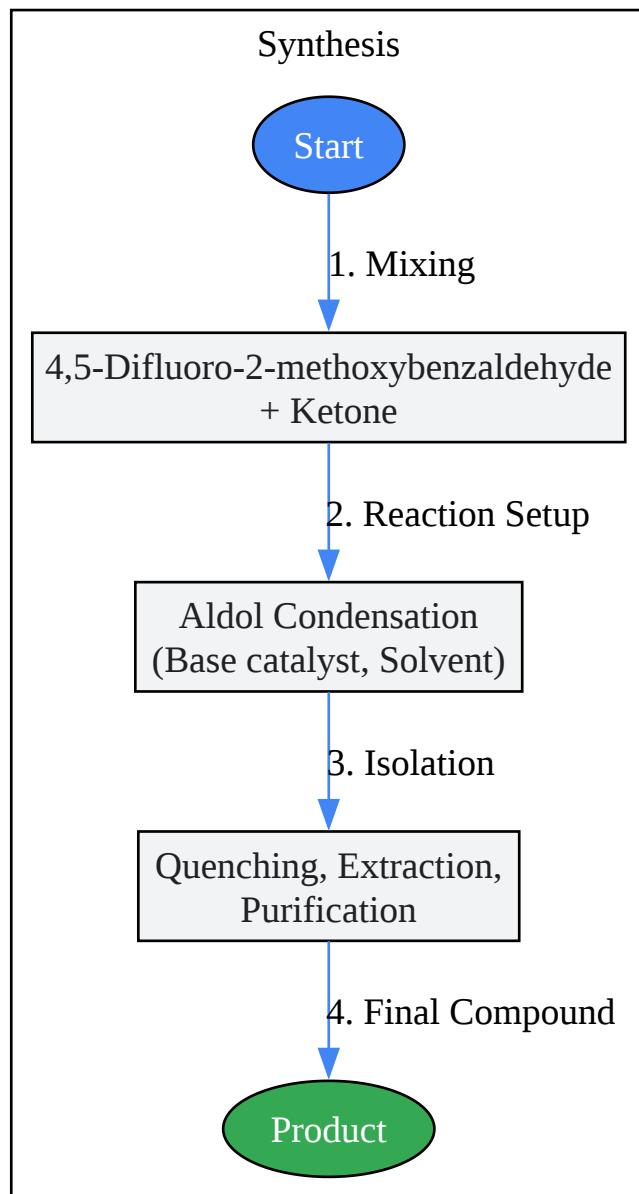
- Sodium Hydroxide (NaOH) (2.0 eq)
- Ethanol (solvent)
- Water
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath

Procedure:

- In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
- In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water.
- Cool the flask containing the aldehyde and ketone solution in an ice bath.
- Slowly add the aqueous NaOH solution to the stirred ethanolic solution over a period of 15 minutes.
- Continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

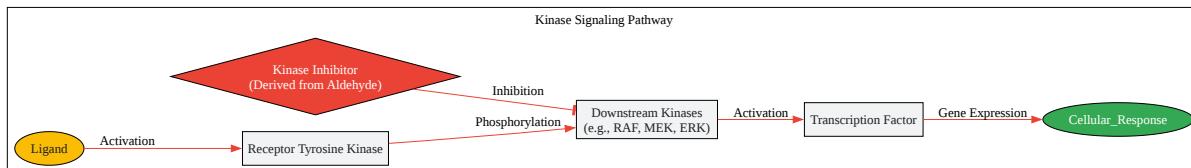
Mandatory Visualizations

To visualize the workflow and potential biological context of compounds synthesized from **4,5-Difluoro-2-methoxybenzaldehyde**, the following diagrams are provided.



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Synthetic Workflow for a Chalcone Derivative.



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References

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